An In-depth Technical Guide to Acid-PEG14-t-butyl ester
An In-depth Technical Guide to Acid-PEG14-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG14-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker extensively utilized in the fields of bioconjugation and pharmaceutical sciences. Its structure, featuring a terminal carboxylic acid and a t-butyl protected carboxylic acid, connected by a 14-unit polyethylene glycol chain, offers significant advantages in the synthesis of complex biomolecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological pathways associated with Acid-PEG14-t-butyl ester.
Chemical Properties
A summary of the key chemical and physical properties of Acid-PEG14-t-butyl ester is presented below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₃₆H₇₀O₁₈ |
| Molecular Weight | 790.93 g/mol [1] |
| Appearance | Typically a white to off-white solid or viscous oil. |
| Solubility | The presence of the hydrophilic PEG chain increases its solubility in aqueous media. It is also soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[2][3] |
| Purity | Typically >95% as determined by NMR and LC-MS.[4] |
| Storage | Should be stored at -20°C under an inert atmosphere to prevent degradation.[2][3][4] |
| CAS Number | A specific CAS number for Acid-PEG14-t-butyl ester is not consistently available. For reference, the CAS number for the similar compound Acid-PEG4-t-butyl ester is 1835759-85-7.[2] |
Core Applications in Drug Development
Acid-PEG14-t-butyl ester is a key building block in the development of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, for which Acid-PEG14-t-butyl ester is a prime example, plays a critical role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
The bifunctional nature of Acid-PEG14-t-butyl ester allows for the sequential conjugation of two different molecules. The terminal carboxylic acid can be coupled to an amine-containing molecule (e.g., a ligand for the target protein), while the t-butyl protected carboxylic acid can be deprotected to reveal a second carboxylic acid for conjugation to another molecule (e.g., a ligand for an E3 ligase).
Experimental Protocols
Detailed methodologies for the two primary reactions involving Acid-PEG14-t-butyl ester are provided below. These protocols are foundational for its use in the synthesis of bioconjugates and PROTACs.
Amide Bond Formation via Carbodiimide Coupling
This protocol describes the coupling of the terminal carboxylic acid of Acid-PEG14-t-butyl ester with a primary amine-containing molecule.
Materials:
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Acid-PEG14-t-butyl ester
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Amine-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (optional, to increase efficiency and reduce side reactions)
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Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
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N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Acid-PEG14-t-butyl ester (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere of argon or nitrogen.
-
Add NHS (1.2 equivalents) or HOBt (1.2 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) or DCC (1.2 equivalents) to the reaction mixture and stir for 15-30 minutes at 0°C.
-
In a separate flask, dissolve the amine-containing molecule (1-1.5 equivalents) in anhydrous DMF or DCM.
-
Add the solution of the amine-containing molecule to the activated ester solution at 0°C.
-
Add DIPEA or TEA (2-3 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.
Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to reveal the second carboxylic acid.
Materials:
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t-Butyl ester protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole or triisopropylsilane (TIS) (optional, as a scavenger for the tert-butyl cation)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the t-butyl ester protected PEG conjugate in DCM under an inert atmosphere of argon or nitrogen.
-
Add a scavenger such as anisole or TIS (5-10% v/v) to the solution. This is particularly important if the molecule contains other acid-sensitive groups.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add TFA to the reaction mixture to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.
-
The resulting carboxylic acid can be used directly in the next step or purified by precipitation from a non-polar solvent like diethyl ether or by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts relevant to the application of Acid-PEG14-t-butyl ester in drug development.
Caption: Mechanism of action of a PROTAC molecule.
Caption: Synthetic workflow for a PROTAC using Acid-PEG14-t-butyl ester.
